Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a benzimidazole intermediate, followed by the introduction of the pyrimido group through a cyclization reaction. The final step often involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets might include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Ethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Mthis compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. For instance, the presence of the ethyl carboxylate group might enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O2/c1-5-28-22(27)20-15(4)24-23-25-18-8-6-7-9-19(18)26(23)21(20)17-12-10-16(11-13-17)14(2)3/h6-14,21H,5H2,1-4H3,(H,24,25) |
InChI Key |
GBCORRIDXRKKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
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